4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a quinoxaline moiety fused with a thiazolidine ring and a benzoic acid group
Preparation Methods
The synthesis of 4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoxaline derivatives with thiazolidine-2,4-dione under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines
Scientific Research Applications
4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar compounds to 4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid include:
Imidazo[1,5-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Thiazolidine-2,4-dione derivatives: Used in the treatment of diabetes and inflammation.
Quinoxaline derivatives: Studied for their antimicrobial and anticancer properties
Properties
Molecular Formula |
C19H11N3O3S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C19H11N3O3S2/c23-17-15(10-12-2-1-3-14-16(12)21-9-8-20-14)27-19(26)22(17)13-6-4-11(5-7-13)18(24)25/h1-10H,(H,24,25)/b15-10- |
InChI Key |
BHJGIHHSJBODCY-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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